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Compound of Interest

Compound Name: 3,9-Diazaspiro[5.5]undecan-2-one

Cat. No.: B1324301

An In-depth Technical Guide to 3,9-
Diazaspiro[5.5]Jundecan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC
nomenclature, physicochemical properties, and biological significance of 3,9-
Diazaspiro[5.5]Jundecan-2-one. This spirocyclic lactam serves as a valuable scaffold in
medicinal chemistry, particularly in the development of novel therapeutics.

Chemical Structure and IUPAC Name
IUPAC Name: 3,9-Diazaspiro[5.5]Jundecan-2-one
CAS Number: 867006-20-0

The chemical structure of 3,9-Diazaspiro[5.5]Jundecan-2-one is characterized by two nitrogen-
containing rings, a piperidine and a piperidin-2-one, connected by a single common carbon
atom, known as a spiro atom. This arrangement confers a rigid three-dimensional conformation
to the molecule.

Chemical Structure:
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Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3,9-
Diazaspiro[5.5]undecan-2-one. These values are computationally derived and provide an
estimation of the compound's characteristics.

Property Value Source
Molecular Formula CoH16N20 ChemicalBook[1]
Molecular Weight 168.24 g/mol ChemicalBook[1]
Boiling Point 369.8+42.0 °C (Predicted) ChemicalBook][1]
Density 1.09+0.1 g/cm3 (Predicted) ChemicalBook][1]
Storage Temperature 2-8°C under inert gas BLDpharm[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of the unsubstituted 3,9-
Diazaspiro[5.5]Jundecan-2-one is not readily available in the public domain, a general
synthetic strategy can be inferred from the synthesis of its derivatives. The construction of the
3,9-diazaspiro[5.5]undecane core often involves a multi-step process.

A common approach involves the use of a Michael addition reaction. For instance, a divergent
synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]Jundecan-2-ones has been described
where the key step is an efficient Michael addition of a lithium enolate to a tetrasubstituted
olefin acceptor.

Representative Synthetic Workflow:

The following diagram illustrates a generalized workflow for the synthesis of spiro-lactams,
which can be adapted for 3,9-Diazaspiro[5.5]Jundecan-2-one.
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A generalized synthetic workflow for spiro-lactams.

Biological Context and Signaling Pathways

Derivatives of 3,9-Diazaspiro[5.5]undecan-2-one have been investigated for their biological
activity, notably as antagonists of the C-C chemokine receptor type 5 (CCR5). CCR5isa G
protein-coupled receptor that plays a crucial role in the immune system and is also a co-
receptor for the entry of macrophage-tropic strains of HIV-1 into host cells.

By blocking the CCR5 receptor, these antagonists can prevent the binding of its natural ligands
(chemokines such as RANTES, MIP-1a, and MIP-1[3) and inhibit the entry of HIV-1, thus
representing a potential therapeutic strategy for HIV/AIDS.

CCRS5 Signaling Pathway:

The following diagram illustrates the canonical signaling pathway initiated by the activation of
the CCRS5 receptor by its chemokine ligands. Antagonists based on the 3,9-
Diazaspiro[5.5]undecan-2-one scaffold would act to inhibit the initial ligand-receptor binding

step.
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CCRS5 receptor signaling pathway and the inhibitory action of antagonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. guidechem.com [guidechem.com]
e 2. SP-0to SP-1.5 [iupac.gmul.ac.uk]

 To cite this document: BenchChem. [3,9-Diazaspiro[5.5]undecan-2-one chemical structure
and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1324301#3-9-diazaspiro-5-5-undecan-2-one-
chemical-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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